TERT-BUTYL (5-BROMOPENTYL)(METHYL)CARBAMATE
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Overview
Description
Tert-butyl (5-bromopentyl)(methyl)carbamate: is a chemical compound with the molecular formula C10H20BrNO2 . It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by the presence of a tert-butyl group, a bromopentyl chain, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-bromopentyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromopentyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (5-bromopentyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl chain can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates with various functional groups.
Oxidation and Reduction Reactions: Products include oxides and alcohols.
Hydrolysis: Products include amines and carbon dioxide.
Scientific Research Applications
Chemistry: Tert-butyl (5-bromopentyl)(methyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new chemical reactions and methodologies .
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules. It is also used in the study of enzyme-catalyzed reactions and protein modifications .
Medicine: It is used in the synthesis of compounds with potential pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of tert-butyl (5-bromopentyl)(methyl)carbamate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It can also interact with proteins and other biomolecules, leading to changes in their activity and function .
Comparison with Similar Compounds
- Tert-butyl (5-bromopentyl)carbamate
- Tert-butyl (5-oxopentyl)carbamate
- Tert-butyl (5-hydroxypentyl)carbamate
Comparison: Tert-butyl (5-bromopentyl)(methyl)carbamate is unique due to the presence of both a bromopentyl chain and a methyl group. This combination of functional groups imparts specific chemical properties and reactivity to the compound. In comparison, similar compounds may have different functional groups, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
tert-butyl N-(5-bromopentyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLLDDNCZLPNKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1694011-13-6 |
Source
|
Record name | tert-butyl N-(5-bromopentyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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